1-cyclohexyl-6-methyl-4-(thiophen-3-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
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Overview
Description
1-CYCLOHEXYL-6-METHYL-4-(3-THIENYL)-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a cyclohexyl group, a thienyl group, and a dihydropyrazolo[3,4-d][1,3]thiazine core
Preparation Methods
The synthesis of 1-CYCLOHEXYL-6-METHYL-4-(3-THIENYL)-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE involves multiple steps, typically starting with the preparation of the thiazine core. The synthetic route may include the following steps:
Formation of the Thiazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Cyclohexyl and Thienyl Groups: These groups are introduced through substitution reactions, often using reagents like cyclohexyl bromide and thiophene derivatives.
Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-CYCLOHEXYL-6-METHYL-4-(3-THIENYL)-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents include halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-CYCLOHEXYL-6-METHYL-4-(3-THIENYL)-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-CYCLOHEXYL-6-METHYL-4-(3-THIENYL)-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-CYCLOHEXYL-6-METHYL-4-(3-THIENYL)-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE can be compared with similar compounds such as:
Hexazinone: A triazinone herbicide with a different core structure but similar functional groups.
Thiophenethiol: A thiophene derivative with different chemical properties but similar thienyl group.
Properties
Molecular Formula |
C16H19N3OS2 |
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Molecular Weight |
333.5 g/mol |
IUPAC Name |
1-cyclohexyl-6-methyl-4-thiophen-3-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C16H19N3OS2/c1-10-17-15-13(14(22-10)11-7-8-21-9-11)16(20)18-19(15)12-5-3-2-4-6-12/h7-9,12,14H,2-6H2,1H3,(H,18,20) |
InChI Key |
HWQVBVGIOGOJBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(S1)C3=CSC=C3)C(=O)NN2C4CCCCC4 |
Origin of Product |
United States |
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